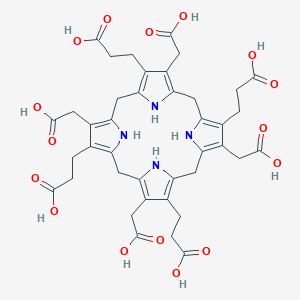
Uroporphyrinogen I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uroporphyrinogen I (URO I) is a vital intermediate in the biosynthesis of heme, a crucial component of hemoglobin and other heme-containing proteins. It is the first cyclic tetrapyrrole in the heme biosynthetic pathway, and its synthesis is regulated by a series of enzymes. URO I is a tetrapyrrole molecule, consisting of four pyrrole rings linked by methylene bridges. It is a highly reactive molecule and can undergo various chemical reactions, leading to the formation of different heme intermediates.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Genetic Implications
Uroporphyrinogen I plays a crucial role in the heme biosynthesis pathway, particularly through the activity of uroporphyrinogen synthase (URO-S). Studies have shown significant variations in URO-S activity between cord, fetal, and adult blood, indicating developmental differences and potential genetic heterogeneity (Kreimer‐Birnbaum, 1975). The enzyme's activity has been linked to genetic conditions such as acute intermittent porphyria, where variations in enzyme activity are observed (Sassa et al., 1974).
Structural and Biochemical Insights
The crystal structure of human uroporphyrinogen decarboxylase, an enzyme involved in converting uroporphyrinogen to coproporphyrinogen, provides critical insights into the enzyme's function and its role in conditions like porphyria cutanea tarda (Whitby et al., 1998). Understanding the enzyme's structure and function is essential for developing potential therapeutic strategies.
Diagnostic and Clinical Applications
Uroporphyrinogen I synthase activity in erythrocytes is a critical diagnostic marker for acute intermittent porphyria. A simplified fluorometric method for measuring this enzyme's activity has been developed, aiding in diagnosing and identifying gene carriers of this condition (Peterson et al., 1976).
Genetic Studies and Chromosome Mapping
The UPS locus encoding uroporphyrinogen I synthase has been mapped to human chromosome 11, representing the first gene assignment for an enzyme in the heme biosynthesis pathway. This finding has implications for genetic studies related to heme biosynthesis and related disorders (Meisler et al., 1980).
Uroporphyrinogen Decarboxylase Isoenzymes
Studies have identified two isoenzymes of uroporphyrinogen decarboxylase in human erythrocytes, each with distinct kinetic properties and roles in catalyzing the decarboxylation of uroporphyrinogen (Mukerji & Pimstone, 1987). This discovery adds complexity to our understanding of the metabolic roles of these enzymes.
Propiedades
Número CAS |
1867-62-5 |
|---|---|
Nombre del producto |
Uroporphyrinogen I |
Fórmula molecular |
C40H44N4O16 |
Peso molecular |
836.8 g/mol |
Nombre IUPAC |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
QTTNOSKSLATGQB-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
SMILES canónico |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








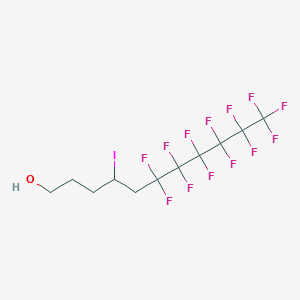

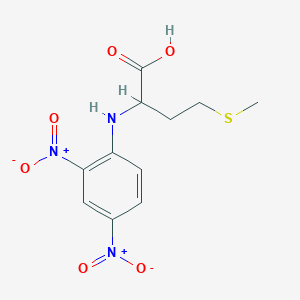
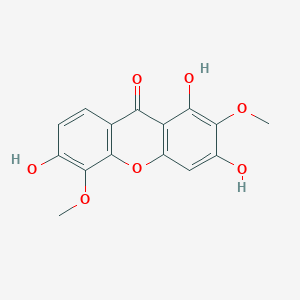

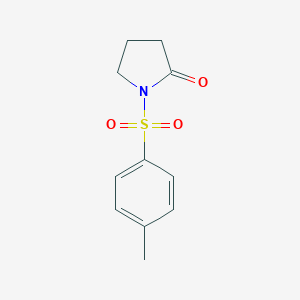
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
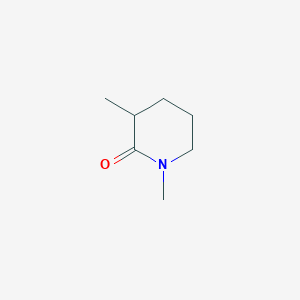
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)